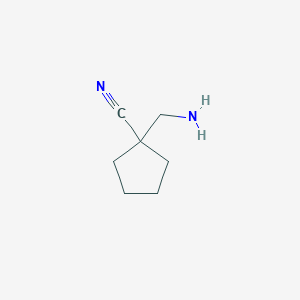

1-(Aminomethyl)cyclopentane-1-carbonitrile

Description

Contextualization within Cyclopentane (B165970) Derivatives

The cyclopentane ring is a fundamental carbocyclic structure that is incorporated into a vast array of natural products and synthetic molecules, including a number of important pharmaceuticals. researchgate.netnih.gov In drug discovery, the cyclopentane motif is often utilized as a scaffold to orient functional groups in a defined three-dimensional space, which can enhance binding affinity and selectivity for biological targets. researchgate.net The conformational properties of the cyclopentane ring, while more flexible than smaller rings like cyclopropane (B1198618) or cyclobutane (B1203170), provide a balance of structural rigidity and adaptability that can be advantageous in molecular design. pharmablock.com

Researchers have explored cyclopentane derivatives for a variety of therapeutic applications. For example, cyclopentane-based structures have been developed as potent inhibitors of influenza virus neuraminidase. nih.gov Furthermore, in the pursuit of novel antibiotics, cyclopentane cores have been used as synthetically tractable replacements for more complex sugar rings, such as the ribose in muraymycin analogs that target the bacterial enzyme MraY. The strategic incorporation of a cyclopentane ring can lead to compounds with improved biological activity and more accessible synthetic pathways. ontosight.ai

| Cyclopentane Derivative Class | Research Application/Significance | Example Compound/Target |

|---|---|---|

| Antiviral Agents | Serve as core scaffolds for neuraminidase inhibitors to combat influenza viruses. nih.gov | RWJ-270201 |

| Antibacterial Agents | Used as stable, synthetically accessible mimics of ribose in nucleoside antibiotics. | Muraymycin Analogs |

| Anticancer Agents | Fused to other ring systems to create novel derivatives of existing drugs like doxorubicin (B1662922) with improved properties. nih.gov | Cyclopentane-fused Anthraquinones |

| General Organic Synthesis | Act as versatile building blocks for constructing complex, stereochemically defined molecules. researchgate.net | Various chiral cyclopentanes |

Significance of the Aminomethyl and Nitrile Functionalities in Organic Synthesis

The synthetic utility of 1-(Aminomethyl)cyclopentane-1-carbonitrile is derived directly from its two key functional groups: the aminomethyl group and the nitrile group.

The aminomethyl group (-CH₂NH₂) is a primary amine attached to a methylene (B1212753) bridge. Primary amines are fundamental building blocks in organic chemistry, serving as potent nucleophiles and bases. The presence of an amino group is a common feature in a vast number of biologically active compounds and approved pharmaceuticals, where it often plays a critical role in molecular interactions with biological targets such as proteins and enzymes. ontosight.ai In synthesis, the aminomethyl group can participate in a wide range of chemical transformations, including acylation, alkylation, and the formation of imines, making it a valuable handle for molecular elaboration. mdpi.comnih.gov

The nitrile group (-C≡N), or cyano group, is one of the most versatile functionalities in organic synthesis. researchgate.net The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. fiveable.me This reactivity allows the nitrile to be converted into a diverse array of other functional groups. For instance, it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. libretexts.org Additionally, the nitrile group can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to furnish a primary amine. libretexts.org It can also react with organometallic reagents, such as Grignard reagents, to produce ketones after hydrolysis. libretexts.org This wide range of possible transformations makes the nitrile group an invaluable precursor in the synthesis of complex molecules. researchgate.netresearchgate.net

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis (Acid or Base) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Partial Hydrolysis | H₂O, acid or base (controlled) | Amide (-CONH₂) |

| Reduction | LiAlH₄ then H₂O; or H₂, catalyst | Primary Amine (-CH₂NH₂) libretexts.orglibretexts.org |

| Reaction with Grignard Reagents | 1. R-MgX 2. H₃O⁺ | Ketone (-C(=O)R) libretexts.org |

Historical Perspective of Analogous Cyclopentane Carboxynitriles in Chemical Research

The chemistry of this compound is deeply rooted in the historical development of α-aminonitrile synthesis. The foundational method for preparing such compounds is the Strecker synthesis , first reported by Adolph Strecker in 1850. mdpi.comwikipedia.orgacs.org In its classic form, this one-pot, three-component reaction involves the condensation of an aldehyde or a ketone, ammonia (B1221849), and hydrogen cyanide to produce an α-aminonitrile. wikipedia.orgacs.org

For analogous cyclopentane carboxynitriles, the direct precursor is 1-aminocyclopentanecarbonitrile (B1332910). This compound is synthesized via the Strecker reaction using cyclopentanone (B42830) as the ketone starting material. chemsrc.com The reaction of cyclopentanone with a cyanide source (like sodium or potassium cyanide) and an ammonia source (like ammonium (B1175870) chloride) yields the corresponding α-aminonitrile. chemsrc.com This specific compound, 1-aminocyclopentanecarbonitrile, has been utilized as a key intermediate in the synthesis of more complex molecules, including precursors for the antihypertensive drug Irbesartan. google.comcymitquimica.com

Over the decades, the Strecker reaction has undergone numerous modifications to improve its efficiency, safety, and scope. mdpi.com Researchers have developed asymmetric versions to control stereochemistry and have introduced alternative, less hazardous cyanide sources, such as trimethylsilyl (B98337) cyanide (TMSCN). acs.org Catalysts, including various Lewis and Brønsted acids, have also been employed to promote the reaction under milder conditions and with a broader range of substrates. acs.org The enduring relevance of the Strecker synthesis underscores the fundamental importance of α-aminonitriles, including cyclopentane carboxynitriles, as versatile intermediates for the preparation of α-amino acids and other nitrogen-containing compounds. mdpi.comresearchgate.net

| Date | Key Development | Significance |

|---|---|---|

| 1850 | Adolph Strecker reports the first synthesis of an α-aminonitrile (alanine precursor). mdpi.comacs.org | Establishes the foundational Strecker synthesis, a three-component reaction of an aldehyde, ammonia, and HCN. wikipedia.org |

| 1963 | First asymmetric Strecker reaction is reported by Harada. wikipedia.org | Introduces the use of a chiral amine to induce stereoselectivity in the synthesis of amino acids. |

| Late 20th Century | Introduction of trimethylsilyl cyanide (TMSCN) as a cyanide source. acs.org | Provides a safer and more soluble alternative to highly toxic HCN gas or cyanide salts. |

| 1990s-Present | Development of various catalytic systems (e.g., Lewis acids, organocatalysts). mdpi.comacs.org | Allows the reaction to proceed under milder conditions, with improved yields and applicability to a wider range of ketones and aldehydes. acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2 |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

1-(aminomethyl)cyclopentane-1-carbonitrile |

InChI |

InChI=1S/C7H12N2/c8-5-7(6-9)3-1-2-4-7/h1-5,8H2 |

InChI Key |

IYTBULKZSACADZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CN)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1 Aminomethyl Cyclopentane 1 Carbonitrile

Established Synthetic Pathways to the Core 1-Aminocyclopentane Carbonitrile Structure

Traditional synthetic routes focus on the efficient construction of the 1-aminocyclopentane carbonitrile scaffold. These methods are often characterized by their high atom economy and the use of readily available starting materials.

Multicomponent Reactions (e.g., Cyclopentanone (B42830), Ammonia (B1221849), and Hydrogen Cyanide)

One of the most direct methods for synthesizing the related precursor, 1-aminocyclopentane carbonitrile, is the Strecker synthesis, a well-known multicomponent reaction (MCR). wikipedia.orgresearchgate.net This reaction is valued for its convergence, combining multiple reactants in a single step to form a complex product. wikipedia.org In a typical procedure, cyclopentanone is reacted with a cyanide source, such as sodium cyanide, and an ammonia source, like ammonium (B1175870) chloride, in an aqueous or alcoholic medium. google.com

The reaction mechanism proceeds through the initial formation of an imine from the condensation of cyclopentanone and ammonia. wikipedia.org This is followed by the nucleophilic addition of a cyanide ion to the iminium intermediate, yielding the α-aminonitrile product, 1-aminocyclopentane carbonitrile. wikipedia.org This one-pot synthesis is an efficient pathway to the core structure, which can then be subjected to further functional group transformations. google.com

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent(s) | Product |

| Cyclopentanone | Sodium Cyanide | Ammonium Chloride / Aqueous Ammonia | Water, Methanol | 1-Aminocyclopentane carbonitrile |

A representative table of the Strecker synthesis for the 1-aminocyclopentane carbonitrile core.

Conversion of Nitrile to Aminomethyl Moiety via Reduction Reactions

The conversion of a nitrile group to an aminomethyl group is a fundamental reductive transformation in organic synthesis. To produce 1-(aminomethyl)cyclopentane-1-carbonitrile, a logical precursor would be cyclopentane-1,1-dicarbonitrile (B1257300). The selective reduction of one of the two nitrile groups would yield the target compound.

Commonly employed methods for nitrile reduction involve powerful reducing agents or catalytic hydrogenation. Reagents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether are highly effective for this transformation. Alternatively, catalytic hydrogenation using hydrogen gas over a metal catalyst, such as palladium, platinum, or nickel, can also achieve the reduction of a nitrile to a primary amine. While these are general methods, their application to a geminal dinitrile like cyclopentane-1,1-dicarbonitrile would require careful control of reaction conditions to achieve mono-reduction and avoid the reduction of both nitrile groups.

| Precursor | Reagent/Catalyst | Reaction Type | Product |

| Cyclopentane-1,1-dicarbonitrile | Lithium Aluminum Hydride (LiAlH₄) | Chemical Reduction | This compound |

| Cyclopentane-1,1-dicarbonitrile | H₂ / Palladium, Platinum, or Nickel | Catalytic Hydrogenation | This compound |

A summary of potential reduction methods for synthesizing the target compound from a dinitrile precursor.

Stereoselective Synthesis Approaches for Cyclopentane-Based Amino Nitriles

Achieving stereochemical control is a significant challenge in the synthesis of complex molecules. Modern synthetic methods, particularly those employing organocatalysis, have enabled the development of highly stereoselective routes to functionalized cyclopentane (B165970) rings, which are essential for preparing chiral amino nitrile derivatives.

Organocatalytic Methods for Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, allowing for the creation of chiral molecules with high enantiomeric excess. In the context of cyclopentane synthesis, organocatalytic cascade reactions, such as double Michael additions, have been developed to construct polysubstituted cyclopentanone rings with excellent enantioselectivity. nih.govacs.org For instance, a chiral prolinol-derived catalyst can facilitate a cascade reaction between an α,β-unsaturated aldehyde and a β-keto ester to form a cyclopentanone with up to four contiguous stereocenters in a single step. nih.gov

Mechanistic studies have shown that the high stereoselectivity in these reactions often depends on the formation of specific stereoisomeric intermediates, such as a particular iminium ion geometry formed between the catalyst and the aldehyde. nih.govacs.org The resulting chiral cyclopentanone can then serve as a versatile intermediate, which can be further elaborated to introduce the aminomethyl and carbonitrile functionalities.

Diastereoselective Control in Cyclopentane Ring Systems

Controlling the relative stereochemistry between multiple stereocenters (diastereoselectivity) is crucial for synthesizing a specific isomer of a complex molecule. In the formation of cyclopentane rings, diastereoselectivity can be achieved through various strategies. For example, an aza-Michael reaction, where an amine nucleophile adds to an α,β-unsaturated ketone, can proceed with high diastereoselectivity to create highly functionalized cyclopentanones. worktribe.comucd.ie The stereochemical outcome in such reactions can be directed by factors like hydrogen bonding between a substituent on the ring and the incoming nucleophile. worktribe.com

Furthermore, organocatalytic domino reactions can generate complex products with multiple stereocenters in a highly diastereoselective manner. researchgate.net By carefully choosing the catalyst and reaction conditions, it is possible to favor the formation of one diastereomer over others, providing access to stereochemically pure cyclopentane building blocks.

Intramolecular Conjugate Addition Strategies (e.g., Nitro-Michael Addition)

Intramolecular reactions are highly effective for constructing cyclic systems, including the cyclopentane ring. organicreactions.org The intramolecular Michael addition, in particular, is a powerful strategy for forming five-membered rings. A notable variant is the nitro-Michael addition, where a carbanion stabilized by a nitro group acts as the nucleophile. researchgate.net

In this approach, a linear precursor containing both a nitro group and a Michael acceptor (such as an α,β-unsaturated ketone or ester) is designed. researchgate.net Under basic conditions, the nitro-stabilized carbanion attacks the Michael acceptor, leading to the formation of a nitro-substituted cyclopentane ring. The nitro group in the resulting cyclic product is a valuable functional handle, as it can be readily reduced to a primary amine, thus providing a pathway to cyclopentane-based amino derivatives.

Novel Synthetic Strategies for Advanced Cyclopentane Carbonitrile Derivatives

The construction of the sterically demanding quaternary carbon center in this compound derivatives necessitates innovative synthetic approaches. Researchers have explored various strategies to efficiently assemble the cyclopentane ring while incorporating the requisite aminomethyl and nitrile functionalities.

Utilizing Isocyanoacetate and Dibromopropane Intermediates

One novel approach to the synthesis of cyclopentane carbonitrile derivatives involves the use of isocyanoacetate esters and dihaloalkanes. For instance, the alkylation of ethyl isocyanoacetate with 1,3-dibromopropane (B121459) can serve as a key step in the formation of the cyclopentane ring. This reaction typically proceeds via a double alkylation of the isocyanoacetate, where the activated methylene (B1212753) group sequentially displaces both bromide ions.

The reaction of ethyl isocyanoacetate with 1,2-dichloroethane (B1671644) has been shown to yield cyclopropane (B1198618) and cyclohexane (B81311) derivatives, highlighting the potential for cycloalkylation reactions of this substrate. While not directly forming a cyclopentane ring with 1,2-dichloroethane, this demonstrates the principle of using dihaloalkanes for ring formation with isocyanoacetate precursors. The choice of the dihaloalkane is critical for determining the resulting ring size.

Another relevant synthetic tool is tosylmethyl isocyanide (TosMIC), a versatile reagent for the synthesis of nitriles and various heterocycles. chemicalbook.comorganic-chemistry.org TosMIC can be deprotonated and subsequently dialkylated, offering a pathway to cyclic structures. chemicalbook.com The reaction of TosMIC with a suitable dibromide under basic conditions could theoretically lead to the formation of a cyclopentane ring bearing the isocyanide and tosyl groups, which can then be further transformed into the desired aminomethyl and nitrile functionalities.

| Reagent | Role | Potential Outcome |

|---|---|---|

| Ethyl Isocyanoacetate | Carbon source for ring and nitrile | Forms the core carbocyclic structure |

| 1,3-Dibromopropane | Cyclization agent | Provides the remaining carbons for the cyclopentane ring |

| Tosylmethyl isocyanide (TosMIC) | Alternative C1 synthon | Can be dialkylated to form cyclic structures |

Regiospecific Nucleophilic Additions to Cyclic Precursors

Regiospecificity, the control of the orientation in which a reaction occurs, is a critical consideration in the synthesis of substituted cyclic compounds. wikipedia.org In the context of cyclopentane carbonitrile derivatives, nucleophilic additions to cyclic precursors are pivotal.

A common strategy for the synthesis of α-aminonitriles is the Strecker reaction, which involves the reaction of a ketone or aldehyde with an amine and a cyanide source. mdpi.comwikipedia.org When applied to cyclopentanone, this reaction can yield 1-aminocyclopentanecarbonitrile (B1332910) derivatives. The regioselectivity of the cyanide addition to the intermediate imine or iminium ion is key to forming the desired product. wikipedia.org The reaction is typically selective for the carbonyl carbon, leading to the formation of the α-aminonitrile.

Furthermore, the addition of nucleophiles to substituted cyclopentene (B43876) rings can be a powerful method for introducing functionality with high regioselectivity. For example, the Fürst-Plattner rule guides the nucleophilic addition to cyclohexene (B86901) derivatives, and similar principles can be applied to cyclopentene systems. wikipedia.org The stereoelectronic effects of existing substituents on the ring direct the incoming nucleophile to a specific position.

Mechanistic Elucidation of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The formation of this compound involves several key transformations whose mechanisms have been the subject of investigation.

Investigation of Reaction Intermediates in Nitrile Synthesis

The synthesis of nitriles often proceeds through reactive intermediates that dictate the course of the reaction. In the Strecker synthesis of α-aminonitriles from a cyclic ketone like cyclopentanone, the initial condensation of the ketone with an amine (or ammonia) forms an imine or, under acidic conditions, an iminium ion. wikipedia.org This iminium ion is a key electrophilic intermediate that is subsequently attacked by the cyanide nucleophile. wikipedia.org

Spectroscopic techniques can be employed to detect and characterize such intermediates. For instance, in the hydrolysis of nitriles, an amide intermediate is formed. Similarly, in the synthesis of nitriles via the Van Leusen reaction using TosMIC, an intermediate ketimine is generated. organic-chemistry.org The identification and study of these transient species provide valuable insights into the reaction pathway and can help in controlling the reaction outcome.

Computational studies have also been used to investigate reaction intermediates. For example, in the pyrolysis of cyclopentanone, various radical and molecular intermediates have been identified through kinetic modeling, providing a detailed picture of the reaction network.

| Reaction | Key Intermediate | Role |

|---|---|---|

| Strecker Synthesis | Iminium ion | Electrophile for cyanide attack |

| Nitrile Hydrolysis | Amide | Product of initial water addition |

| Van Leusen Reaction | Ketimine | Precursor to the final nitrile product |

Analysis of Transition State Geometries in Formation Reactions

The stereochemical and regiochemical outcomes of a chemical reaction are often determined by the geometry of its transition state. Computational chemistry has become an invaluable tool for analyzing these high-energy structures.

In the context of nucleophilic addition to a cyclic imine, which is a key step in the Strecker synthesis of 1-aminocyclopentanecarbonitrile derivatives, the geometry of the transition state for the cyanide attack is of great interest. The approach of the cyanide nucleophile to the iminium ion can occur from either face of the planar C=N bond. The relative energies of these two transition states will determine the stereoselectivity of the reaction if the imine itself is chiral or if a chiral catalyst is employed.

Computational studies on the addition of nucleophiles to cyclic ketones, such as cyclohexanone, have provided detailed insights into the factors governing axial versus equatorial attack. These studies often analyze the torsional and steric strains in the transition state geometries to explain the observed product ratios. Similar computational approaches can be applied to the cyanide addition to the cyclopentyl iminium ion to understand the factors controlling the formation of the final product.

Furthermore, in cycloaddition reactions that can be used to form the cyclopentane ring, the transition state geometry is crucial for determining the stereochemistry of the newly formed chiral centers. For instance, in [3+2] cycloaddition reactions, the concerted or stepwise nature of the mechanism and the geometry of the transition state dictate the relative stereochemistry of the substituents on the cyclopentane ring.

Advanced Spectroscopic Characterization of 1 Aminomethyl Cyclopentane 1 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Studies for Structural Elucidation and Stereochemical Assignment

A ¹H NMR spectrum of 1-(Aminomethyl)cyclopentane-1-carbonitrile would be expected to reveal distinct signals corresponding to the protons of the aminomethyl group and the cyclopentane (B165970) ring. The chemical shifts (δ) of the methylene (B1212753) protons in the aminomethyl group would likely appear in a region typical for amines, while the protons on the cyclopentane ring would exhibit complex splitting patterns due to their diastereotopic nature. The integration of these signals would confirm the ratio of protons in different environments. However, no published ¹H NMR spectra with assigned chemical shifts and coupling constants for this specific compound could be located.

Carbon (¹³C) NMR Analysis of Carbon Frameworks

¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. For this compound, distinct signals would be expected for the carbon of the nitrile group (typically in the range of 110-125 ppm), the quaternary carbon of the cyclopentane ring attached to both the aminomethyl and nitrile groups, the methylene carbon of the aminomethyl group, and the methylene carbons of the cyclopentane ring. The precise chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group and the electron-donating nature of the amino group. Unfortunately, specific experimental ¹³C NMR data for this compound is not available in the public domain.

Advanced NMR Techniques for Conformational Analysis (e.g., NOE Patterns)

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are invaluable for determining the three-dimensional structure and conformational preferences of molecules. NOE experiments on this compound could, in principle, reveal through-space interactions between the protons of the aminomethyl group and the protons on the cyclopentane ring, providing insights into the preferred orientation of the aminomethyl substituent. A literature search did not yield any studies employing NOE or other advanced NMR techniques for the conformational analysis of this particular compound or its close derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of molecules, offering characteristic signatures of functional groups.

Infrared (IR) Spectroscopic Signatures of Functional Groups

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A sharp, medium-intensity band around 2240-2260 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The N-H stretching vibrations of the primary amine would likely appear as two bands in the region of 3300-3500 cm⁻¹. Additionally, C-H stretching and bending vibrations of the cyclopentane ring would be observed. While the general regions for these absorptions are well-established, a specific, experimentally obtained IR spectrum for this compound with precise wavenumber assignments is not documented in readily accessible sources.

Raman Spectroscopic Investigations of Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N triple bond, being a relatively non-polar but highly polarizable bond, typically gives rise to a strong and sharp signal in the Raman spectrum, also in the 2240-2260 cm⁻¹ region. researchgate.netresearchgate.net The symmetric vibrations of the cyclopentane ring are also often more intense in the Raman spectrum. A Raman spectroscopic investigation would be valuable for a comprehensive vibrational analysis of this compound. However, no specific Raman spectroscopic data for this compound could be identified.

Mass Spectrometry (MS) Applications

Mass spectrometry is a pivotal analytical technique for the structural elucidation and characterization of this compound. It provides crucial information regarding the compound's molecular weight, elemental composition, and structural features through controlled fragmentation.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental formula of this compound. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of an exact mass that can be matched against a theoretical value derived from the masses of the most abundant isotopes of its constituent elements.

The molecular formula for this compound is C₇H₁₂N₂. The theoretical monoisotopic mass is calculated using the exact masses of the most stable isotopes (¹²C, ¹H, ¹⁴N). This calculated value serves as a benchmark for experimental HRMS measurements. The close agreement between the measured exact mass and the theoretical mass confirms the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. Cross-validation with HRMS is a standard procedure to rule out isotopic or adduct peaks that might interfere with spectral interpretation.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₂ |

| Theoretical Exact Mass (Monoisotopic) | 124.10005 Da |

| Typical HRMS Result (e.g., [M+H]⁺) | 125.10788 Da |

| Charge Carrier | Proton (H⁺) |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is employed to investigate the structural framework of this compound by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated molecular ion ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.

The fragmentation of this compound is influenced by its key structural features: the primary amine, the nitrile group, and the cyclopentane ring. The analysis of fragmentation behavior is crucial for structure assignment. unito.it

α-Cleavage: A predominant fragmentation pathway for aliphatic amines involves cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom. miamioh.edu For this molecule, this would involve the cleavage between the cyclopentane ring and the aminomethyl group, leading to the loss of the CH₂NH₂ radical.

Loss of Ammonia (B1221849): Elimination of ammonia (NH₃) from the protonated molecular ion is another common pathway for primary amines.

Ring Fragmentation: The cyclopentane ring can undergo complex fragmentation, often involving the loss of neutral molecules like ethene (C₂H₄), which is a characteristic loss from cyclopentane structures. docbrown.info

Nitrile Group Fragmentation: The nitrile group can lead to the loss of hydrogen cyanide (HCN).

The interpretation of these fragmentation pathways allows for a detailed structural confirmation of the compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Fragmentation Pathway |

|---|---|---|---|

| 125.11 | 108.08 | NH₃ (17.03 Da) | Loss of ammonia from the aminomethyl group. |

| 125.11 | 98.07 | HCN (27.01 Da) | Loss of hydrogen cyanide. |

| 125.11 | 95.09 | CH₄N (30.03 Da) | α-cleavage with loss of the aminomethyl radical. |

| 125.11 | 81.07 | C₂H₄N₂ (44.04 Da) | Complex rearrangement and ring fragmentation. |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing insights into its electronic structure and, in the case of chiral molecules, its stereochemistry.

Electronic Circular Dichroism (ECD) for Chiral Compounds

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a powerful tool for determining the absolute configuration and conformation of enantiomers in solution.

The parent molecule, this compound, is achiral. It possesses a plane of symmetry that includes the C1 carbon and the attached aminomethyl and nitrile groups. As a result, it does not rotate plane-polarized light and is ECD inactive.

However, if the cyclopentane ring were to be substituted in a way that creates a stereocenter, the resulting derivatives would be chiral and thus amenable to ECD analysis. For instance, the introduction of a substituent at any position other than C1 would render the molecule chiral. For such chiral derivatives, ECD spectroscopy would be highly valuable. The resulting ECD spectrum, characterized by positive or negative Cotton effects, is exquisitely sensitive to the molecule's three-dimensional structure. mpg.de By comparing experimentally measured ECD spectra with those predicted from quantum-chemical calculations, the absolute stereochemistry of chiral amines and related compounds can be unambiguously assigned. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Studies on 1 Aminomethyl Cyclopentane 1 Carbonitrile

Molecular Dynamics and Conformational Analysis

Simulated Annealing Calculations for Conformational Flexibility

The conformational landscape of 1-(aminomethyl)cyclopentane-1-carbonitrile is of significant interest in understanding its reactivity and intermolecular interactions. The cyclopentane (B165970) ring is not planar and exists in various puckered conformations to alleviate torsional strain. libretexts.org The two most recognized conformations are the "envelope," with four carbons in a plane and one out of the plane, and the "half-chair," where three adjacent carbons are coplanar, and the other two are displaced on opposite sides. scribd.com For this compound, the presence of two substituents on a single carbon atom (C1) introduces additional complexity to this landscape.

Simulated annealing is a powerful computational method used to explore the vast conformational space of molecules and identify low-energy structures. ucsb.edumdpi.com This technique mimics the metallurgical process of annealing, where a material is heated to a high temperature and then slowly cooled. youtube.com In computational terms, the "temperature" corresponds to a parameter that controls the probability of accepting higher-energy conformations during the simulation.

The process for this compound would typically involve:

Heating: The molecule is subjected to high-temperature molecular dynamics, allowing it to overcome energy barriers and explore a wide range of conformations, including different puckering states of the cyclopentane ring and various orientations of the aminomethyl and nitrile groups.

Cooling: The temperature is gradually lowered according to a defined "annealing schedule." youtube.com This slow cooling allows the molecule to settle into energetically favorable conformations. A linear cooling profile is often employed to sample a broad range of structures, not just the global minimum. ucsb.edu

Minimization: Structures sampled at various points during the cooling phase are subjected to energy minimization to locate the nearest local energy minimum on the potential energy surface.

This process can identify the most stable conformers of this compound. For instance, calculations would likely investigate the relative stabilities of conformers where the aminomethyl group is in a pseudo-axial versus a pseudo-equatorial position relative to the puckered ring. The flexibility is not limited to the ring; rotation around the C1-C(aminomethyl) and C1-C(nitrile) bonds also contributes significantly to the conformational diversity. Theoretical studies on similar flexible molecules have successfully used simulated annealing to identify numerous stable conformers within a small energy window (e.g., < 20 kJ/mol). nih.gov

The results of such a study can be summarized in a table detailing the relative energies of the most stable conformers found.

| Conformer | Ring Pucker | Aminomethyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope | pseudo-equatorial | 0.00 |

| 2 | Half-Chair | pseudo-equatorial | 0.85 |

| 3 | Envelope | pseudo-axial | 2.10 |

| 4 | Half-Chair | pseudo-axial | 2.95 |

Note: The data in this table is illustrative and based on general principles of cyclopentane conformational analysis. Specific computational results for this compound are required for definitive energy values.

Mechanistic Computational Studies

Identification of Transition States and Reaction Pathways

This compound is synthesized via the Strecker reaction, a three-component condensation of a ketone (cyclopentanone), ammonia (B1221849), and a cyanide source. Computational chemistry provides invaluable insights into the step-by-step mechanism of this reaction by identifying the structures of intermediates and, crucially, the transition states that connect them.

The generally accepted mechanism involves two main stages:

Iminonitrile Formation: Cyclopentanone (B42830) reacts with ammonia to form an intermediate hemiaminal, which then dehydrates to form cyclopentanimine. The imine is then attacked by a cyanide ion.

Hydrolysis (if proceeding to the amino acid): The resulting α-aminonitrile is then hydrolyzed to form the corresponding amino acid.

Computational studies, typically using Density Functional Theory (DFT), can map out the entire reaction pathway. For the formation of this compound, the key steps investigated would be:

Imine Formation: The nucleophilic addition of ammonia to the carbonyl carbon of cyclopentanone, followed by proton transfer and dehydration. DFT calculations can locate the transition state for the rate-limiting step, which is often the dehydration of the hemiaminal intermediate.

Cyanide Addition: The nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbon of the protonated imine (iminium ion). This is a crucial C-C bond-forming step. Computational models can determine the activation energy for this step, which is generally low due to the high reactivity of the iminium ion.

| Reaction Step | Description | Hypothetical ΔG‡ (kcal/mol) |

|---|---|---|

| TS1 | Hemiaminal formation (Ammonia addition to ketone) | 15.2 |

| TS2 | Imine formation (Dehydration of hemiaminal) | 22.5 |

| TS3 | Cyanide addition to iminium ion | 8.7 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from mechanistic computational studies. The dehydration step (TS2) is often found to be rate-limiting in imine formation.

Theoretical Prediction of Stereoselectivity and Diastereoselectivity

While this compound itself is achiral, the principles of stereoselectivity are fundamental to the Strecker synthesis when chiral substrates, reagents, or catalysts are used. Computational studies are instrumental in predicting and explaining the stereochemical outcome of such reactions.

Theoretical predictions of stereoselectivity focus on the transition states leading to different stereoisomers. The product distribution is determined by the difference in the activation free energies (ΔΔG‡) of the competing diastereomeric transition states, according to the Curtin-Hammett principle. A lower activation energy for one pathway means that the corresponding stereoisomer will be formed at a faster rate and will be the major product.

For a hypothetical chiral variant, computational analysis would involve:

Modeling Diastereomeric Transition States: Building computational models for the transition states of the cyanide addition to the two faces (Re and Si) of a chiral imine.

Calculating Energies: Using high-level quantum mechanical methods to calculate the free energies of these transition states. The energy difference (ΔΔG‡) between them dictates the enantiomeric or diastereomeric excess.

Analyzing Intermolecular Interactions: Examining the transition state geometries to identify the key non-covalent interactions (e.g., steric hindrance, hydrogen bonding) responsible for the energy difference. In asymmetric catalysis, this involves modeling the interaction of the substrate with the chiral catalyst in the transition state.

For example, in the asymmetric hydrocyanation of imines, computational data has helped elucidate the mechanism by which a chiral catalyst binds the iminium ion and the cyanide, creating an ion pair whose collapse favors the formation of one enantiomer over the other.

Solvent Effects in Reaction Mechanisms and Selectivity

The solvent plays a critical role in chemical reactions, influencing both reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. Computational chemistry models these effects primarily through the use of implicit and explicit solvent models.

Implicit Solvent Models: The most common approach is the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium with a specific dielectric constant. This method is efficient for calculating the stabilization of charged or highly polar species.

Explicit Solvent Models: This approach involves including a specific number of solvent molecules in the calculation. While more computationally expensive, it allows for the modeling of specific solvent-solute interactions, such as hydrogen bonding, which can be crucial in the reaction mechanism.

In the Strecker synthesis of this compound, solvent effects are significant:

Reaction Rate: Polar protic solvents (like water or methanol) are effective at stabilizing the charged transition states involved in both imine formation and cyanide addition, thereby accelerating the reaction. Computational studies can quantify this stabilization. For instance, the activation energy for cyanide addition to a charged iminium ion would be calculated to be significantly lower in a high-dielectric solvent compared to the gas phase or a non-polar solvent.

Equilibria: Solvents can shift chemical equilibria. The formation of the initial hemiaminal from cyclopentanone and ammonia, for example, is often favored in protic solvents that can hydrogen-bond with the hydroxyl and amino groups.

Selectivity: In stereoselective reactions, the solvent can influence the energy difference between diastereomeric transition states. Differential solvation of these transition states can either enhance or diminish the stereoselectivity predicted from gas-phase calculations.

Computational studies can compare reaction energy profiles in different solvents to predict the optimal reaction conditions.

Intermolecular Interaction Analysis

Hydrogen Bonding Networks in Oligomers and Crystal Structures

The solid-state structure of this compound, like other amino acids and their precursors, is dominated by hydrogen bonding. The molecule possesses both hydrogen bond donors (the -NH₂ group) and acceptors (the lone pair on the amino nitrogen and the nitrogen of the nitrile group). Computational analysis can predict and characterize these interactions, which are fundamental to the crystal packing and the formation of oligomers in solution.

Studies on similar aminonitriles have shown that both the amino and nitrile nitrogens can act as hydrogen bond acceptors.

Amino Group as Donor: The two N-H bonds of the primary amine are strong hydrogen bond donors.

Amino Nitrogen as Acceptor: The lone pair on the amino nitrogen can accept a hydrogen bond.

Nitrile Nitrogen as Acceptor: The sp-hybridized nitrogen of the nitrile group is also a competent hydrogen bond acceptor.

Computational investigations using methods like Density Functional Theory (DFT) or analysis of the Cambridge Structural Database (CSD) for related structures reveal that hydrogen bonds to the nitrile nitrogen are often more abundant than to the amino nitrogen. This is attributed to the lower steric hindrance and differing electronic properties of the nitrile group.

In the crystal lattice of this compound, one would expect to find extensive hydrogen bonding networks. Computational modeling can predict these arrangements by identifying energetically significant dimers and larger clusters. For example, a common motif might be a head-to-tail arrangement where the amino group of one molecule donates a hydrogen bond to the nitrile nitrogen of a neighboring molecule, forming chains or cyclic oligomers.

| Donor (D) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

|---|---|---|---|---|

| N-H (amine) | N (nitrile) | Intermolecular | 2.9 - 3.2 | > 150 |

| N-H (amine) | N (amine) | Intermolecular | 3.0 - 3.3 | > 140 |

Note: Data is generalized from studies of hydrogen bonds in organic crystals.

These computational analyses are crucial for understanding the solid-state properties of the compound and for rationalizing its behavior in different environments.

Non-Covalent Interactions in Molecular Recognition

Extensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific theoretical studies and published research focusing on the non-covalent interactions of this compound in the context of molecular recognition. While computational chemistry is a powerful tool for elucidating the binding mechanisms of molecules, it appears that this compound has not been the specific subject of such detailed in-silico analysis in readily available scientific literature.

Non-covalent interactions, including hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic interactions, are fundamental to how a molecule like this compound would interact with biological targets such as enzymes or receptors. The aminomethyl group is capable of acting as a hydrogen bond donor, while the nitrile group can act as a hydrogen bond acceptor. The cyclopentane ring provides a nonpolar surface that could engage in hydrophobic and van der Waals interactions.

A theoretical study would typically involve methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), or various molecular mechanics force fields to model the compound's interaction with a target binding site. Such studies would quantify the energies of different types of non-covalent interactions and identify the key functional groups responsible for binding affinity and selectivity.

Despite the theoretical potential for these interactions, the absence of specific computational studies means that no detailed research findings or data tables on interaction energies, bond distances, or key interacting residues for this compound can be provided at this time. Future computational research would be necessary to elucidate the specific non-covalent interaction profile of this compound and its role in molecular recognition.

Synthesis and Characterization of Analogs and Derivatives of 1 Aminomethyl Cyclopentane 1 Carbonitrile

Structural Analogs with Modified Cycloalkane Rings

Modifying the central cyclopentane (B165970) ring to other cycloalkane structures, such as cyclohexane (B81311) or cyclobutane (B1203170), significantly influences the molecule's spatial arrangement and properties.

Cyclohexane-1-carbonitrile Derivatives (e.g., 1-(Aminomethyl)cyclohexane-1-carbonitrile)

The cyclohexane analog, 1-(aminomethyl)cyclohexane-1-carbonitrile, and its derivatives are notable for their role as intermediates in pharmaceutical synthesis. The synthesis of a related dinitrile, 1-(cyanomethyl)cyclohexane-1-carbonitrile, often serves as a precursor. A common synthetic strategy involves the Knoevenagel condensation of cyclohexanone with a compound containing an active methylene (B1212753) group, such as malononitrile. This is typically followed by further reactions to introduce the aminomethyl group, often via reduction of a nitrile.

One-pot synthetic strategies have been developed to improve efficiency, combining multiple steps like condensation, oxidation, and cyanation in a single vessel. The resulting 1-(aminomethyl)cyclohexane-1-carbonitrile is a key building block for more complex molecules. Another related compound, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is synthesized by the hydrogenation of p-aminobenzoic acid using a Ruthenium on carbon (Ru/C) catalyst, followed by separation of cis and trans isomers. google.comsigmaaldrich.com While not a nitrile, this synthesis highlights methods for creating functionalized cyclohexane rings.

Table 1: Properties of Cyclohexane-1-carbonitrile Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 1-(Aminomethyl)cyclohexane-1-carbonitrile | 1513267-68-9 | C8H14N2 | 138.21 |

| 1-(Cyanomethyl)cyclohexane-1-carbonitrile | 4172-99-0 | C9H12N2 | 148.21 |

| 1-Aminocyclohexanecarbonitrile | 5496-10-6 | C7H12N2 | 124.18 |

Cyclobutane-1-carbonitrile Derivatives (e.g., 1-(Aminomethyl)cyclobutanecarbonitrile)

The synthesis of cyclobutane derivatives follows similar principles. For 1-(aminomethyl)cyclobutanecarbonitrile, synthetic routes often begin with cyclobutanone or cyclobutanecarboxylic acid. smolecule.com The introduction of the aminomethyl group can be achieved through nucleophilic substitution, while the nitrile functionality is typically introduced using a cyanide source like sodium cyanide or through the dehydration of an intermediate derived from a carbonyl compound. smolecule.com

Derivatives with Modified Aminomethyl or Nitrile Functionalities

Altering the functional groups attached to the cyclopentane ring opens avenues for creating a diverse range of derivatives with unique chemical properties.

N-Substituted Aminomethyl Derivatives

N-substituted derivatives are synthesized by modifying the primary amine of the aminomethyl group. General methods for N-substitution include the reaction of the primary amine with various electrophiles. For instance, N-substituted amides can be formed through the direct conversion of nitriles in the presence of a copper catalyst or via transamidation of carboxamides with amines under solvent-free conditions. researchgate.net One-pot multicomponent reactions have also been developed to synthesize complex N-substituted compounds, such as functionalized 3-cyanopyrroles, from reactions involving α-hydroxyketones, oxoacetonitriles, and primary amines. nih.gov These methods provide a versatile toolkit for creating a wide array of N-substituted analogs. nih.gov

Derivatives with Modified Nitrile Substituents (e.g., 1-(Cyanomethyl)cyclopentane-1-carbonitrile)

Introducing a cyanomethyl group in place of the aminomethyl group yields a dinitrile, 1-(cyanomethyl)cyclopentane-1-carbonitrile. The synthesis of such dinitriles often mirrors the methods used for their cyclohexane counterparts. These methods typically involve the reaction of a cyclic ketone (cyclopentanone in this case) with a cyanide source. The presence of two nitrile groups offers multiple reaction sites for further synthetic manipulation, making these dinitriles valuable intermediates.

Table 2: Properties of 1-(Cyanomethyl)cyclopentane-1-carbonitrile

| Property | Value |

|---|---|

| IUPAC Name | 1-(cyanomethyl)cyclopentane-1-carbonitrile |

| CAS Number | 1539-03-3 |

| Molecular Formula | C8H10N2 |

| Molecular Weight | 134.18 g/mol |

| InChIKey | GKUHYWPDYKMCSY-UHFFFAOYSA-N |

Cyclopentanecarbonitrile, 1-hydroxy-, acetate (B1210297) Derivatives

The synthesis of 1-hydroxy-cyclopentanecarbonitrile acetate derivatives involves a two-step process. First, 1-hydroxycyclopentanecarbonitrile (a cyanohydrin) is formed by the reaction of cyclopentanone (B42830) with a cyanide source. cymitquimica.com This intermediate is a valuable building block in its own right for producing more complex organic compounds. lookchem.com The second step is the acetylation of the hydroxyl group. This is typically achieved by reacting the cyanohydrin with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base catalyst. The resulting acetate derivative contains both a nitrile and an ester functional group. A similar compound, 1-cyanocycloheptyl acetate, is known, indicating the general applicability of this synthetic route to different ring sizes. nih.gov

Table 3: Properties of Hydroxy and Acetate Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 1-Hydroxycyclopentanecarbonitrile | 5117-85-1 | C6H9NO | 111.14 |

Cyclopentane-Based γ-Amino Acid Derivatives

Cyclopentane-based γ-amino acids represent a class of conformationally restricted building blocks that have garnered significant interest in the field of medicinal chemistry and materials science. The rigid cyclopentane scaffold imparts a degree of conformational pre-organization, which can be exploited to influence the secondary structures of peptides and peptidomimetics.

Asymmetric Synthesis of Cyclopentyl-γ-amino Acids (e.g., (1R,2R)-2-aminomethyl-1-cyclopentane carboxylic acid)

The asymmetric synthesis of cyclopentyl-γ-amino acids is crucial for their application in stereochemically defined systems. One notable example is the synthesis of (1R,2R)-2-aminomethyl-1-cyclopentane carboxylic acid (AMCP). A reported enantioselective synthesis of AMCP provides a key building block for evaluating the structural impact of cyclopentane-based residues on peptide conformations. nih.govnih.gov

Stereoselective synthetic routes have also been developed for other polysubstituted cyclopentane amino acid derivatives. For instance, the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate can be prepared from diester derivatives of (E,E)-octa-2,6-dienedioic acid, where the key step involves the conjugate addition of homochiral lithium N-benzyl-N-alpha-methylbenzylamide. nih.gov This method allows for the preparation of both trans and cis C(1)-C(2) stereoisomers. nih.gov The trans isomers are accessible through a diastereoselective tandem conjugate addition-cyclization protocol, while the cis isomers are obtained via a protocol involving N-oxidation and Cope elimination of the major diastereoisomeric product. nih.gov

Furthermore, an enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid has been achieved, utilizing an alkylidene carbene 1,5-CH insertion reaction as a pivotal step. acs.orgnih.gov These synthetic strategies highlight the diverse approaches available for accessing stereochemically pure cyclopentane-based amino acids.

Incorporation into Peptide and Peptidomimetic Scaffolds

Cyclopentane-based γ-amino acids are valuable building blocks for the construction of peptides and peptidomimetics with unique structural and functional properties. Their rigid nature can enforce specific backbone conformations, leading to the formation of well-defined secondary structures. For example, the γ-amino acid (1R,2R)-2-aminomethyl-1-cyclopentane carboxylic acid (AMCP) has been incorporated into α/γ-peptides to study its influence on their secondary structure. nih.govnih.gov

The incorporation of these cyclic residues can be achieved using standard solid-phase or solution-phase peptide synthesis protocols. The resulting peptides often exhibit increased resistance to enzymatic degradation compared to their natural counterparts due to the presence of the non-natural amino acid. Polyhydroxylated cyclopentane β-amino acids derived from carbohydrates have also been synthesized and incorporated into peptides, demonstrating the versatility of the cyclopentane scaffold. acs.org

The conformational rigidity and potential for improved metabolic stability make cyclopentane-based amino acids attractive components in the design of peptidomimetics for therapeutic applications. ebrary.net

Influence on Helical Folding Patterns in α/γ-Peptides

The incorporation of cyclopentane-based γ-amino acids into peptide backbones can significantly influence their folding patterns. In the case of α/γ-peptides containing (1R,2R)-2-aminomethyl-1-cyclopentane carboxylic acid (AMCP), NMR-derived distance restraints in chloroform suggest that the resulting oligomers are conformationally flexible. nih.govnih.govfigshare.com However, there is evidence to suggest that an internally hydrogen-bonded helical conformation is partially populated in solution. nih.govnih.govfigshare.com This indicates a degree of conformational frustration within the AMCP-containing oligomers. nih.gov

Computational studies on oligomers of other cyclopentane-based amino acids, such as the ε-amino acid 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid (Amc5a), have shown a preference for helical structures. d-nb.inforesearchgate.netnih.gov For Amc5a oligomers, the H16 helical structure was found to be the most preferred conformation in both chloroform and water, with as few as four residues being sufficient to induce a significant H16 helix population. d-nb.inforesearchgate.netnih.gov The hexamer of Amc5a adopts a stable left-handed (M)-2.316 helical conformation. d-nb.inforesearchgate.netnih.gov Similarly, oligomers of the δ-amino acid with a cyclopentyl constraint in the Cβ-Cγ bond preferentially adopt mixed H16/14 or H14 helical structures depending on the solvent. researchgate.net

| Cyclopentane Amino Acid Derivative | Peptide Type | Observed/Predicted Secondary Structure | Methodology |

| (1R,2R)-2-aminomethyl-1-cyclopentane carboxylic acid (AMCP) | α/γ-Peptide | Partially populated internally hydrogen-bonded helix | NMR spectroscopy and simulated annealing nih.govnih.govfigshare.com |

| 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid (Amc5a) | ε-Peptide | H16 helical structure | DFT calculations d-nb.inforesearchgate.netnih.gov |

| Cyclopentyl-constrained δ-amino acid | δ-Peptide | Mixed H16/14 and H14 helical structures | DFT calculations researchgate.net |

Ring-Constrained Gamma-Aminobutyric Acid (GABA) Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The development of conformationally restricted GABA analogs is a key strategy for achieving receptor subtype selectivity. The cyclopentane scaffold has been utilized to create such rigid analogs.

The bicyclo[2.1.0]pentane system, which can be viewed as a constrained version of cyclopentane, has been used to synthesize GABA analogs. researchgate.net X-ray diffraction studies have shown that cis- and trans-1,3-disubstituted housanes (bicyclo[2.1.0]pentanes) can be considered as flattened analogs of the corresponding cyclopentane derivatives with a fixed envelope conformation of the five-membered ring. researchgate.net

In addition to bicyclic systems, cyclopropane (B1198618) rings have also been introduced to create conformationally restricted GABA analogs. nih.govnih.gov For example, a series of cyclopropane-based GABA analogs were designed and synthesized to selectively inhibit the betaine/GABA transporter 1 (BGT1). nih.gov These studies demonstrate the utility of introducing cyclic constraints to modulate the pharmacological properties of GABA.

Aminocyclopentane Tricarboxylic Acids

Aminocyclopentane tricarboxylic acids are another class of conformationally restricted glutamate analogs that have been synthesized and studied for their potential as effectors of central nervous system receptors sensitive to neuroexcitatory amino acids. Efficient synthetic methods have been developed for the stereoselective synthesis of these compounds. google.com

Applications of 1 Aminomethyl Cyclopentane 1 Carbonitrile in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Molecule Synthesis

The strategic placement of two reactive functional groups on a single carbon atom, which is part of a conformationally restricted cyclopentane (B165970) ring, designates 1-(aminomethyl)cyclopentane-1-carbonitrile as a significant building block for creating sophisticated organic molecules. The cyclopentane framework imparts a defined three-dimensional geometry into the target molecules, a crucial feature in fields like medicinal chemistry and materials science. Its utility is particularly evident in its role as a precursor in multi-step syntheses and as a foundational scaffold for heterocyclic systems.

In the landscape of organic synthesis, efficiency and molecular complexity are paramount. This compound serves as an important intermediate, analogous to the well-documented cyclohexanecarbonitrile (B123593), which is a key intermediate for various chemical and pharmaceutical products scirp.org. Multi-step synthetic sequences leverage such intermediates to build complex structures piece by piece umontreal.cabeilstein-journals.org. The dual functionality of this compound allows for selective reactions. For instance, the primary amine can undergo reactions such as acylation, alkylation, or Schiff base formation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up different synthetic pathways from a single starting material. This versatility makes it a valuable precursor for creating libraries of compounds with a common cyclopentyl core but varied peripheral functionality.

Heterocyclic compounds are foundational to pharmaceuticals and functional materials. The synthesis of these ring systems is a central goal of organic chemistry, with multi-component reactions (MCRs) emerging as a powerful and sustainable strategy for their construction rsc.orgmdpi.com. The structure of this compound is well-suited for participation in MCRs to form heterocyclic scaffolds. The primary amine can act as the nucleophilic component, reacting with carbonyls or other electrophiles, while the nitrile group can participate in cyclization cascades. This allows for the rapid assembly of complex heterocyclic systems incorporating a spirocyclic cyclopentane moiety, a structural motif of increasing interest in drug design due to its ability to confer novel physicochemical properties.

Design and Synthesis of Chemically Versatile Scaffolds

Beyond its direct use, this compound is a launchpad for designing and synthesizing other versatile molecular scaffolds. These derived scaffolds can be tailored for specific applications, ranging from catalysis to intermediates in complex synthetic pathways.

The design of ligands is central to the development of metal catalysts for a vast array of chemical transformations nih.govosti.gov. The amine group in this compound, and the carboxylic acid group that can be readily obtained from the hydrolysis of its nitrile function, provide excellent coordination sites for metal ions. This has been demonstrated with the closely related cyclohexane (B81311) analogue, gabapentin (1-(aminomethyl)-1-cyclohexane acetic acid), which has been successfully used as a ligand to synthesize novel coordination complexes with cobalt (Co) and nickel (Ni) . The cyclopentane backbone of this compound provides a rigid scaffold that can enforce a specific geometry upon the coordinating metal center, influencing the catalyst's activity and selectivity.

Table 1: Potential Coordination Sites for Ligand Development

| Functional Group | Derivatization | Potential Coordinating Atom |

| Primary Amine | Unmodified | Nitrogen (N) |

| Nitrile | Hydrolysis | Oxygen (O) |

| Nitrile | Reduction | Nitrogen (N) |

As an advanced intermediate, this compound offers a pre-built, conformationally restricted core structure that can be elaborated in later synthetic stages. This is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules where the precise spatial arrangement of atoms is critical for function. Its structural relative, 1-(aminomethyl)-1-cyclohexane acetic acid (gabapentin), is a widely used neuroleptic drug, underscoring the pharmaceutical relevance of this molecular framework . The cyclopentane analog serves as an intermediate for creating similar, but structurally distinct, compounds, allowing chemists to explore new areas of chemical space and investigate structure-activity relationships.

Integration into Foldamer Chemistry for Biologically Inspired Structures

Foldamers are synthetic oligomers that adopt well-defined, folded conformations reminiscent of natural biopolymers like proteins and nucleic acids. A key strategy in foldamer design is the use of monomers that introduce conformational constraints to guide the folding process.

Recent computational studies have explored the folding preferences of oligomers made from cyclopentane-based ε-amino acids, which are direct derivatives of this compound. Specifically, research on oligopeptides of 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid, where the nitrile has been converted to a carboxylic acid and extended, demonstrates the powerful influence of the cyclopentane ring researchgate.net. These studies, using DFT methods, revealed that oligomers of this cyclopentane-based amino acid preferentially adopt a stable helical structure. It was found that as few as four monomer units are sufficient to induce a significant population of the helical fold in solution researchgate.net. The hexamer was shown to form a stable left-handed helix with a rise of 4.8 Å per turn researchgate.net. This research highlights the significant potential of scaffolds derived from this compound in the field of foldamer chemistry for creating novel, biologically inspired structures with predictable and stable three-dimensional shapes.

Table 2: Properties of a Foldamer Derived from a Cyclopentane Scaffold

| Property | Finding | Source |

| Monomer | 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid | researchgate.net |

| Preferred Conformation | H16 Helical Structure | researchgate.net |

| Minimum Length for Folding | Dimer to Tetramer | researchgate.net |

| Hexamer Structure | Stable left-handed (M)-2.316 helix | researchgate.net |

| Helical Rise (per turn) | 4.8 Å | researchgate.net |

Promotion of Defined Secondary Structures in Peptidomimetics

In the field of medicinal chemistry, peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor stability and bioavailability. A key strategy in this endeavor is the design of molecules that adopt specific, predictable three-dimensional shapes, known as secondary structures (e.g., α-helices, β-sheets). nih.govreed.edu The conformational rigidity of a molecule is crucial for inducing these structures. mdpi.comrsc.org

The structure of this compound features a five-membered ring that severely restricts the rotational freedom around the bonds that would form the backbone of a peptide chain. By incorporating such constrained residues into a peptide sequence, chemists can guide the folding of the molecule into a desired conformation. The cyclopentane scaffold can serve as a template to nucleate specific secondary structures, such as β-turns or helices, which are often critical for biological recognition and activity. nih.gov While extensive studies specifically detailing the use of this compound in this context are not widely documented, its inherent structural constraint makes it a molecule of significant interest for research in this area.

Exploration in the Design of Novel Bioactive Molecules

Alpha-aminonitriles are a well-established class of intermediates in organic synthesis, valued for their versatility in constructing a wide array of nitrogen-containing compounds, including amino acids and various heterocyclic systems. mdpi.comuni-mainz.denih.gov this compound serves as a prime example of such a building block, most notably in the synthesis of major pharmaceutical agents.

The most significant application of this compound is as a key precursor in the industrial synthesis of Irbesartan, a widely used angiotensin II receptor antagonist for the treatment of hypertension. google.comgoogle.comacgpubs.org In the synthesis of Irbesartan, the aminonitrile is used to construct the characteristic spirocyclopentane-imidazolinone core of the drug. google.comgoogle.comresearchgate.net This highlights the compound's role in providing a rigid scaffold that is essential for the final drug's therapeutic activity. Furthermore, related structures are recognized as pharmacological agents that can interact with critical biological targets like the angiotensin-converting enzyme (ACE). biosynth.com

| Bioactive Molecule | Therapeutic Class | Role of this compound | Source |

|---|---|---|---|

| Irbesartan | Antihypertensive | Key starting material for the synthesis of the spiro-imidazolinone core structure. | google.comgoogle.comacgpubs.orgresearchgate.net |

Exploration in Specialty Chemical Development

Research into Chemical Biology Probes

Chemical biology probes are specialized small molecules used to investigate biological systems, such as elucidating protein function or visualizing cellular processes. biorxiv.org These tools are vital for understanding disease mechanisms and validating new drug targets. The development of effective probes requires scaffolds that can be readily modified to achieve high potency and selectivity for their intended biological target.

The α-aminonitrile functional group is a key feature in certain classes of enzyme inhibitors. Specifically, N-acylated α-aminonitriles are recognized as a significant class of inhibitors for serine and cysteine proteases. acs.org This makes them highly valuable for activity-based protein profiling (ABPP), a powerful chemical biology technique that utilizes probes to study enzyme function directly in complex biological samples. Given this precedent, this compound represents a potential starting scaffold for the development of novel chemical probes targeting these important enzyme families. Its cyclopentane ring offers a rigid framework that can be functionalized to optimize binding and selectivity.

Precursors for Advanced Materials Research

The utility of α-aminonitriles extends beyond pharmaceuticals into the realm of materials science. acs.org Molecules that possess multiple reactive functional groups, like this compound, are valuable as monomers for the synthesis of polymers. The presence of both a primary amine (-NH2) and a nitrile (-C≡N) group offers multiple pathways for polymerization.

For instance, the amine group can react with carboxylic acids or their derivatives to form polyamides, a class of high-performance polymers known for their strength and thermal stability. The nitrile group can also undergo various chemical transformations, including hydrolysis to a carboxylic acid or reduction to an amine, further expanding the possibilities for creating novel polymer structures and functional materials. While specific research focusing on this compound as a monomer for advanced materials is not extensively reported, its chemical nature and the precedent set by related bifunctional monomers suggest its potential in this area of chemical development.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 1-(Aminomethyl)cyclopentane-1-carbonitrile

Direct and specific research focusing exclusively on this compound is not extensively documented in publicly available scientific literature. Its existence is noted in chemical databases, with the assigned CAS Number 1445950-98-0. bldpharm.comchemscene.com The majority of available information is situated within the broader context of α-aminonitriles, which are recognized as crucial intermediates in organic synthesis and are of significant interest in medicinal chemistry. mdpi.comresearchgate.net These compounds are fundamental precursors for the synthesis of α-amino acids and various nitrogen-containing heterocyclic compounds. mdpi.comnumberanalytics.com The research landscape for α-aminonitriles is rich with studies on their synthesis, reactivity, and biological activities. However, the specific nuances conferred by the cyclopentyl scaffold bearing both an aminomethyl and a nitrile group on the same carbon atom remain a largely unexplored area.

Identification of Underexplored Synthetic Avenues and Methodologies

The primary route for the synthesis of α-aminonitriles is the Strecker reaction, a multicomponent reaction involving an aldehyde or ketone, an amine, and a cyanide source. mdpi.comnumberanalytics.com For this compound, a plausible synthetic route would involve a variation of the Strecker reaction. However, several underexplored avenues could offer advantages in terms of efficiency, safety, and stereoselectivity.

Underexplored Synthetic Approaches:

Asymmetric Strecker Reactions: The development of chiral catalysts for the enantioselective synthesis of α-aminonitriles is an active area of research. mdpi.com Applying these methods to the synthesis of chiral this compound would be a significant advancement, providing access to enantiomerically pure building blocks for pharmaceuticals and other bioactive molecules.

Cyanide-Free Synthesis: Given the high toxicity of cyanide reagents, the development of cyanide-free synthetic routes is highly desirable. numberanalytics.com Alternative cyanation agents and novel synthetic strategies that avoid the direct use of hydrogen cyanide or its salts represent a critical area for future research in the synthesis of this compound.

Flow Chemistry Approaches: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. The application of flow chemistry to the Strecker reaction or other synthetic routes for this compound could lead to more efficient and safer manufacturing processes.

Photocatalytic Methods: Recent advances in photoredox catalysis have opened up new possibilities for C-C bond formation. mdpi.com Exploring photocatalytic methods for the cyanation of suitable precursors could provide a mild and efficient alternative to traditional synthetic methods.

Emerging Trends in Reaction Mechanism Studies of Aminonitrile Compounds

The study of reaction mechanisms of aminonitriles is crucial for understanding their reactivity and for the rational design of new synthetic methods. While specific mechanistic studies on this compound are not available, several emerging trends in the study of aminonitrile compounds are noteworthy.

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for elucidating the intricate details of reaction pathways. nih.gov These methods can provide insights into transition state geometries, activation energies, and the role of catalysts in promoting specific reaction outcomes. For instance, computational studies on the Strecker reaction have helped to clarify the mechanism of imine formation and subsequent nucleophilic attack by the cyanide ion.

Furthermore, there is a growing interest in understanding the role of non-covalent interactions in directing the stereochemical outcome of reactions involving aminonitriles. The development of sophisticated analytical techniques, such as in-situ spectroscopy, allows for the real-time monitoring of reactions, providing valuable data for mechanistic investigations.

Potential for Novel Spectroscopic and Crystallographic Applications

The unique structural features of this compound, specifically the geminal aminomethyl and nitrile groups on a cyclopentane (B165970) ring, suggest potential for interesting spectroscopic and crystallographic properties. While no specific data for this compound is publicly available, the broader field of aminonitrile chemistry provides a basis for speculation.

In spectroscopy, detailed analysis of its NMR (¹H, ¹³C), IR, and mass spectra would be foundational for its characterization. Advanced NMR techniques could be employed to study its conformational dynamics in solution.

Crystallographic studies would be particularly insightful. X-ray diffraction analysis of single crystals of this compound or its derivatives could reveal precise bond lengths, bond angles, and intermolecular interactions in the solid state. This information would be invaluable for understanding its physical properties and for designing new materials. There is a potential for this molecule to form interesting hydrogen-bonding networks, which could lead to the formation of supramolecular assemblies with unique properties.

Future Directions in Computational Modeling and Prediction of Reactivity and Structure

Computational modeling is poised to play a significant role in accelerating research on this compound. The absence of extensive experimental data makes in silico studies particularly valuable for predicting its properties and guiding future experimental work.

Key areas for future computational investigation include:

Conformational Analysis: Predicting the stable conformations of the cyclopentane ring and the relative orientations of the aminomethyl and nitrile groups.

Reactivity Prediction: Modeling its reactivity in various chemical transformations, including its behavior as a nucleophile or an electrophile. This could help in designing new synthetic applications for this molecule.

Spectroscopic Prediction: Calculating theoretical NMR and IR spectra to aid in the interpretation of experimental data.

Docking Studies: If this compound is explored for biological applications, computational docking studies could be used to predict its binding affinity to specific protein targets.

Prospects for Advanced Materials and Foldamer Design Based on this Scaffold

The rigid cyclopentane scaffold and the presence of functional groups capable of hydrogen bonding make this compound an intriguing building block for the design of advanced materials and foldamers. Foldamers are synthetic oligomers that mimic the structure and function of biological macromolecules like proteins. nih.gov

The incorporation of the this compound moiety into a polymer backbone could impart specific conformational constraints, leading to the formation of well-defined secondary structures such as helices or sheets. nih.gov The aminomethyl group provides a handle for further functionalization, allowing for the attachment of side chains that can tune the properties of the resulting foldamer.

Furthermore, the ability of the amino and nitrile groups to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of self-assembling materials and crystal engineering. The development of novel foldamers and materials based on this scaffold represents a promising avenue for future research with potential applications in catalysis, molecular recognition, and biomaterials. Computational studies on oligomers of related cyclopentane-based amino acids have already shown promise in predicting helical folding. d-nb.infonih.gov

Q & A

Q. Table 1: Example Synthesis Protocol

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | 1-Chlorocyclopentanecarbonitrile, methylamine derivative | Precursor formation | |

| 2 | Pd/C, H₂ or LiAlH₄ | Reduction to aminomethyl | |

| 3 | Silica gel chromatography | Purification |

Advanced Synthesis: How can reaction conditions be optimized for regioselective functionalization?

Methodological Answer:

Regioselectivity can be controlled by:

- Catalyst selection : Transition metal catalysts (e.g., Pd or Cu) for directing substituents to specific positions .

- Temperature/pressure modulation : Higher temperatures favor thermodynamically stable products, while lower temperatures kinetically control intermediates .

- AI-driven retrosynthesis tools : Platforms like Pistachio or Reaxys predict feasible routes and optimal conditions .